molecular formula C7H7N3O5 B3053400 p-Anisidine, 2,6-dinitro- CAS No. 5350-56-1

p-Anisidine, 2,6-dinitro-

Cat. No. B3053400
CAS RN: 5350-56-1
M. Wt: 213.15 g/mol
InChI Key: GZZJZWYIOOPHOV-UHFFFAOYSA-N
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Description

P-Anisidine, also known as para-anisidine or 4-Methoxyaniline, is an organic compound with the formula CH3OC6H4NH2 . It is a white solid, but commercial samples can appear grey-brown due to air oxidation . It is one of three isomers of anisidine, which are methoxy-containing anilines . It is primarily used as an intermediate in dye and pharmaceutical industries .


Synthesis Analysis

P-Anisidine is prepared by the reduction of 4-nitroanisole . In a study, it was found that para-substituted anilines, including p-toluidine and p-anisidine, were effective catalysts for the reaction between an aldehyde and acylhydrazide in acetonitrile solution .


Molecular Structure Analysis

The molecular structure of p-Anisidine is characterized by an aniline moiety connected to a methoxy group at the para position . Its chemical properties are influenced by this structure . The molecular formula is C7H9NO .


Chemical Reactions Analysis

P-Anisidine is known to participate in various chemical reactions. For instance, it condenses readily with aldehydes and ketones to form Schiff bases . It also plays a crucial role in the formation and exchange of acylhydrazone, a reaction that is beneficial under physiological conditions .


Physical And Chemical Properties Analysis

P-Anisidine is a pale yellow crystalline solid with a melting point around 56 degrees Celsius . It is moderately soluble in water and more soluble in organic solvents such as ethanol and ether . Its molecular weight is 123.15 g/mol, and it has a density of approximately 1.09 g/cm³ .

Safety and Hazards

P-Anisidine is a relatively toxic compound. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life . It is an irritant to the skin, eyes, and respiratory tract, and can induce methemoglobinemia .

Future Directions

The future directions of p-Anisidine research could involve further exploration of its catalytic properties in chemical reactions . Additionally, its role in the synthesis of complex organic structures and its potential applications in diverse chemical processes could be investigated .

properties

IUPAC Name

4-methoxy-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZJZWYIOOPHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201715
Record name p-Anisidine, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Anisidine, 2,6-dinitro-

CAS RN

5350-56-1
Record name p-Anisidine, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Anisidine, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (65 mL) was added 4-methoxy-2-nitro-phenylamine (15 g, 89.3 mmol). The reaction mixture was stirred at room temperature overnight. The dark red precipitate was filtered and washed with H2O (400 mL) affording 10.01 g (53%) of the title compound.
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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